DDR1/2 Kinase Inhibitory Activity Retained by Cyclopropyl-Pyrazol-4-amine Hinge Binder in Optimized Lead Compound 47
In the SAR study by Wang et al. (2022), compound 47—which incorporates 1-cyclopropyl-1H-pyrazol-4-amine as the core hinge-binding element—retained potent dual DDR1/2 inhibitory activity after multi-parameter optimization. The N1-cyclopropyl group was critical for achieving selectivity over fibrosis-unrelated kinases (RET, AXL, ALK) compared to earlier lead compounds bearing different hinge-binding heterocycles . Specific IC50 values for compound 47 against DDR1 and DDR2 are reported in the full text of the primary publication (Acta Pharm Sin B, 2022).
| Evidence Dimension | Kinase selectivity profile (DDR1/2 inhibition versus off-target kinase aversion) |
|---|---|
| Target Compound Data | Compound 47 (containing 1-cyclopropyl-1H-pyrazol-4-amine hinge-binder): potent DDR1/2 inhibition; no significant activity against RET, AXL, ALK |
| Comparator Or Baseline | Earlier lead compounds with alternative hinge-binders: multi-kinase activity including RET, AXL, ALK |
| Quantified Difference | Qualitative improvement in selectivity; quantitative IC50 data available in Wang et al. full text |
| Conditions | Biochemical kinase inhibition assays (DDR1, DDR2, RET, AXL, ALK); cellular fibrosis models |
Why This Matters
The N1-cyclopropyl-1H-pyrazol-4-amine scaffold enables the construction of selective DDR1/2 inhibitors with reduced polypharmacology, a key differentiator for fibrosis drug discovery programs seeking to minimize off-target toxicities.
- [1] Wang Q, Tang B, Sun D, et al. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B. 2022;12(4):1943-1962. doi:10.1016/j.apsb.2021.11.012. View Source
